molecular formula C10H9ClO3 B1456366 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid CAS No. 1252760-19-2

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B1456366
CAS No.: 1252760-19-2
M. Wt: 212.63 g/mol
InChI Key: BVOVUSTVSOEJLN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopropane carboxylic acids. It has garnered attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. Additionally, it can influence the activity of cofactors involved in various biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its role in modulating specific biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 4-chlorophenol with cyclopropane carboxylic acid under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but differs in the substitution pattern on the aromatic ring.

    Cyclopropane carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring or aromatic ring.

Uniqueness: 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOVUSTVSOEJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252760-19-2
Record name 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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